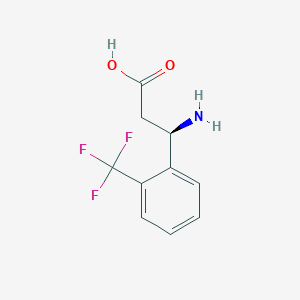

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKROQQTKYAUJB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366175 | |

| Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791582-16-6 | |

| Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, including the trifluoromethyl group, impart distinct physicochemical characteristics that are crucial for its application as a synthetic building block. This document will delve into the theoretical and practical aspects of its basicity, offering insights into its behavior in various chemical environments and providing detailed experimental protocols for its characterization.

Molecular Structure and its Influence on Basicity

This compound possesses two ionizable functional groups: a carboxylic acid and a primary amine. This amphoteric nature allows it to act as either an acid or a base depending on the pH of the solution.

The key structural features influencing its basic properties are:

-

The Amino Group (-NH₂): As a primary amine, this group is the primary center of basicity in the molecule, capable of accepting a proton to form a positively charged ammonium group (-NH₃⁺).

-

The Carboxylic Acid Group (-COOH): This group is acidic and can donate a proton to form a negatively charged carboxylate group (-COO⁻).

-

The Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the phenyl ring significantly impacts the electronic properties of the entire molecule. The -CF₃ group reduces the electron density on the phenyl ring and, through inductive effects, influences the acidity of the carboxylic acid and the basicity of the amino group.

The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the amino group (lower pKₐ₂) and increase the acidity of the carboxylic acid group (lower pKₐ₁).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [1] |

| Predicted pKₐ₁ (Carboxylic Acid) | 3.55 ± 0.10 | [1] |

| Predicted pKₐ₂ (Amino Group) | Estimated to be lower than the parent compound | N/A |

| Isoelectric Point (pI) | Estimated to be in the acidic to neutral range | N/A |

Acid-Base Equilibria and Species Distribution

The ionization state of this compound is pH-dependent. Understanding these equilibria is critical for applications in synthesis, formulation, and biological assays.

Figure 1: Ionization states of this compound at different pH ranges.

-

At low pH (below pKₐ₁): Both the amino and carboxylic acid groups are protonated, resulting in a net positive charge (cationic form).

-

At intermediate pH (between pKₐ₁ and pKₐ₂): The carboxylic acid is deprotonated (carboxylate), and the amino group is protonated (ammonium), resulting in a neutral molecule with localized charges (zwitterionic form). The molecule is expected to have its lowest solubility at or near its isoelectric point (pI).

-

At high pH (above pKₐ₂): Both the carboxylic acid and amino groups are deprotonated, resulting in a net negative charge (anionic form).

Experimental Determination of Basic Properties

To accurately characterize the basic properties of this compound, experimental determination of its pKₐ values and isoelectric point is essential.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKₐ values of ionizable groups. The procedure involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change.

Figure 3: Workflow for pKₐ determination by NMR spectroscopy.

-

Sample Preparation: Prepare a series of buffered solutions (e.g., using phosphate and acetate buffers) covering a pH range from approximately 2 to 11. Dissolve a constant, known concentration of this compound in each buffer. Add a suitable internal standard for chemical shift referencing.

-

NMR Spectroscopy: Acquire high-resolution ¹H or ¹³C NMR spectra for each sample.

-

Data Analysis:

-

Identify the signals corresponding to the protons or carbons adjacent to the carboxylic acid and amino groups.

-

Measure the chemical shift of these signals in each spectrum.

-

Plot the chemical shift (δ) versus the pH for each signal.

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKₐ of the respective functional group. The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKₐ value.

-

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the development of chiral drugs. Several synthetic strategies can be employed.

Asymmetric Synthesis Approaches

Common strategies for the asymmetric synthesis of β-amino acids include:

-

Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst (e.g., rhodium or iridium complexes with chiral phosphine ligands).

-

Mannich-type Reactions: A three-component reaction involving 2-(trifluoromethyl)benzaldehyde, a suitable amine source, and a malonic acid derivative, often in the presence of a chiral catalyst or auxiliary.

Figure 4: Generalized synthetic scheme for a Mannich-type reaction to produce the target compound.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. This can be achieved through several methods:

-

Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

-

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Conclusion

This compound is a valuable chiral building block with distinct basic properties influenced by its amino, carboxylic acid, and trifluoromethyl groups. A thorough understanding and experimental determination of its pKₐ values and isoelectric point are paramount for its effective utilization in research and development. The protocols outlined in this guide provide a robust framework for the characterization of its fundamental basic properties, enabling researchers to harness its full potential in the synthesis of novel pharmaceuticals and other advanced materials.

References

-

Phenylalanine. In: Wikipedia. ; 2024. [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid

Executive Summary

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a non-canonical β-amino acid that serves as a critical structural motif in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group on the phenyl ring significantly modulates the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for novel therapeutics.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering researchers and drug development professionals the foundational data and experimental insights required for its effective application. We delve into its structural attributes, solubility profile, acid-base characteristics, spectroscopic signature, and stability, presenting not just the data but the underlying scientific principles and validated protocols for its characterization.

Introduction: The Significance of a Fluorinated β-Amino Acid

β-amino acids, structural isomers of the proteinogenic α-amino acids, are distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group.[] This seemingly minor alteration imparts profound changes in conformational preferences, leading to the formation of unique secondary structures in peptides (foldamers) and granting remarkable resistance to enzymatic degradation.[] Consequently, β-amino acids are cornerstone building blocks in the design of peptidomimetics and metabolically robust pharmaceuticals.[4]

The subject of this guide, this compound, combines the advantages of the β-amino acid scaffold with the strategic introduction of a trifluoromethyl (-CF3) group. Fluorination is a widely employed strategy in drug design to enhance key properties:

-

Metabolic Stability: The high strength of the C-F bond often blocks sites of oxidative metabolism.[2]

-

Lipophilicity: The -CF3 group significantly increases the hydrophobicity of the molecule, which can improve membrane permeability and tissue distribution.[1]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic profile of the aromatic ring and lead to more potent interactions with biological targets.

A comprehensive understanding of the fundamental physicochemical characteristics of this molecule is therefore paramount for its successful integration into complex synthetic workflows and for predicting its behavior in biological systems.

Core Molecular and Physical Properties

The foundational properties of a compound dictate its handling, formulation, and reaction characteristics. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 791582-16-6 | [5][6] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5][7] |

| Molecular Weight | 233.19 g/mol | [5][7] |

| Appearance | White to off-white solid | [8][9] |

| Boiling Point | 308.7 ± 42.0 °C (Predicted) | [5][7] |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [5][7] |

The data for boiling point and density are derived from computational predictions and should be considered estimates. The high boiling point is expected given the compound's molecular weight and the presence of strong intermolecular hydrogen bonding and ionic interactions characteristic of amino acids.

Acidity, Basicity, and Zwitterionic State

As an amino acid, the compound's charge state is highly dependent on pH. It possesses a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂).

-

Predicted pKa: The predicted pKa of the carboxylic acid group is approximately 3.55 ± 0.10.[5] The pKa of the conjugate acid of the amino group (R-NH₃⁺) is expected to be in the range of 9-10, typical for β-amino acids.

This dual functionality means that in a physiological or neutral pH environment, the molecule predominantly exists as a zwitterion —a molecule with a positive charge on the ammonium group and a negative charge on the carboxylate group, but with a net neutral charge.[10] This zwitterionic character is a primary driver of its physical properties, particularly its high melting point and its complex solubility profile.

Caption: pH-dependent ionization states of the amino acid.

Solubility Profile: A Critical Parameter

The solubility of this compound is non-trivial and is a critical consideration for its use in both synthetic reactions and biological assays.

| Solvent | Solubility | Rationale |

| Water | Slightly Soluble | The hydrophobic trifluoromethylphenyl group reduces affinity for water, while the zwitterionic form leads to strong crystal lattice energy that is difficult for water to overcome.[10] |

| DMSO, DMF | Soluble | These polar aprotic solvents are effective at disrupting the intermolecular interactions of the compound, leading to good solubility.[8][10] |

Causality Behind Aqueous Insolubility: The poor water solubility at neutral pH is a direct consequence of two competing factors: the highly polar zwitterionic state, which favors strong, salt-like crystal packing, and the large, nonpolar trifluoromethylphenyl group, which is hydrophobic.[10] Solubility is therefore at its minimum at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero.

To overcome these challenges, a systematic approach to solubilization is required.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol provides a self-validating method to identify the optimal pH for dissolving the compound in aqueous buffers.

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11 at 1.0 pH unit intervals.

-

Sample Preparation: Accurately weigh 1-2 mg of the compound into separate microcentrifuge tubes for each pH point to be tested.

-

Solubilization Attempt: Add a precise volume of the first buffer (e.g., 100 µL of pH 7.0 buffer) to the corresponding tube. Vortex vigorously for 2 minutes.

-

Observation: Visually inspect for complete dissolution. If undissolved solid remains, the compound is sparingly soluble at that concentration and pH.

-

Systematic Testing: Repeat step 3 for all prepared pH buffers. A dramatic increase in solubility is expected at pH values well below pKa₁ (e.g., pH < 3) and well above pKa₂ (e.g., pH > 10), where the compound is fully cationic or anionic, respectively.[10]

-

Sonication/Heating (Optional): For kinetic insolubility, gentle warming (not exceeding 40°C) or sonication for 5-10 minutes can be applied to aid dissolution.[10]

-

Validation: The point of minimum solubility observed will approximate the isoelectric point (pI) of the compound, validating the theoretical understanding of its behavior.

Caption: A decision tree for troubleshooting solubility issues.[10]

Spectroscopic and Chromatographic Characterization

Confirming the identity, purity, and stereochemical integrity of the compound is essential. A multi-technique approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons, the two diastereotopic protons of the -CH₂- group, and the single proton on the chiral center.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: This is particularly powerful for fluorinated compounds. A single, sharp signal is expected, confirming the presence and electronic environment of the -CF3 group.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Due to the chiral nature of the compound, chiral HPLC is necessary to confirm enantiomeric purity.[11]

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is designed to provide a robust assessment of chemical purity.

-

System Preparation: Use a C18 stationary phase column, which is standard for moderately polar to nonpolar analytes.

-

Mobile Phase Preparation:

-

Rationale: To ensure consistent protonation of the analyte for sharp, reproducible peaks, an acidic mobile phase is used.

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of Solvent A and Solvent B, or in DMSO if necessary.

-

Method Execution:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Gradient: Run a linear gradient from low organic content (e.g., 10% B) to high organic content (e.g., 95% B) over 15-20 minutes. This ensures elution of the main compound and any potential impurities with different polarities.

-

-

Data Analysis: Integrate the peak areas. The chemical purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is common for research-grade material.

Caption: Integrated workflow for compound characterization.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of the compound over time.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation pathways.[5][7] |

| Atmosphere | Store in a tightly sealed container | Protects from atmospheric moisture and oxygen. |

| Light | Protect from light | A general precaution for complex organic molecules to prevent photochemical degradation.[8] |

Under these conditions, the solid material is expected to be stable for at least two years.[8][9] Stock solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption.

Conclusion

This compound presents a unique set of physicochemical characteristics governed by its zwitterionic nature and the influence of its trifluoromethylphenyl moiety. Its limited aqueous solubility at neutral pH necessitates careful consideration of pH and the use of organic co-solvents for effective handling in experimental settings. A robust analytical workflow combining NMR, MS, and chromatography is essential for verifying its structure and purity. The data and protocols outlined in this guide provide a comprehensive framework for researchers to confidently utilize this valuable building block, enabling the advancement of projects in peptide science, medicinal chemistry, and drug discovery.

References

-

Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]

-

Sonal Drugs. (n.d.). (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai. TISTATIC. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. PubChem. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. PubChem. Retrieved January 21, 2026, from [Link]

-

MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. PubChem. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). (2s)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid. Retrieved January 21, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Procuring High-Quality Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid. Retrieved January 21, 2026, from [Link]

-

Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved January 21, 2026, from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved January 21, 2026, from [Link]

-

Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. 791582-16-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 791582-16-6 [chemicalbook.com]

- 7. This compound | 791582-16-6 [amp.chemicalbook.com]

- 8. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of the Trifluoromethyl Group in Amino Acids: A Paradigm Shift in Peptide and Protein Engineering

An In-depth Technical Guide:

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into amino acids represents one of the most impactful advancements in modern medicinal chemistry and chemical biology. This functional group, while seemingly a simple substitution for a methyl group or hydrogen, imparts a unique and powerful combination of electronic, steric, and metabolic properties. These alterations profoundly influence the physicochemical nature of amino acid side chains, leading to significant modulations in peptide conformation, metabolic stability, membrane permeability, and binding affinity for biological targets. This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in amino acid and peptide science. We will dissect the fundamental physicochemical changes it induces, explore its strategic application in drug design, provide detailed experimental protocols for its incorporation and analysis, and present a forward-looking perspective on its potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the transformative potential of trifluoromethylated amino acids to engineer next-generation therapeutics and biological probes.

The Trifluoromethyl Group: A Unique Physicochemical Powerhouse

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dominated by the three highly electronegative fluorine atoms, which create a cascade of effects that are central to its biological significance.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, which are common pathways for drug metabolism.[1] By replacing a metabolically vulnerable site (e.g., a benzylic proton) with a CF3 group, chemists can effectively block enzymatic cleavage, significantly prolonging a drug's in vivo half-life and improving its pharmacokinetic profile.[3][4]

-

Modulation of Lipophilicity: The CF3 group is intensely lipophilic, with a Hansch-Fujita π constant of +0.88, making it a powerful tool for increasing a molecule's overall hydrophobicity.[1] This increased lipophilicity can enhance a peptide's ability to cross cellular membranes, a critical factor for improving the oral bioavailability and tissue distribution of drug candidates.[3][5] The introduction of a CF3 group can dramatically increase the hydrophobicity of a peptide, a property that can be quantified by measuring its chromatographic hydrophobicity index.[6][7]

-

Electronic Effects and pKa Modulation: As a potent electron-withdrawing group, the CF3 moiety can significantly influence the acidity (pKa) of nearby functional groups.[8][9] When placed near an amine or carboxylic acid, the CF3 group's inductive effect lowers the pKa. For an amine, this means it becomes less basic and is less likely to be protonated at physiological pH. For a carboxylic acid, it becomes more acidic. This modulation can be critical for optimizing drug-receptor interactions, as the ionization state of a molecule governs its ability to form key hydrogen bonds or electrostatic interactions within a protein's binding pocket.[2][5]

-

Conformational Control: The steric bulk of the CF3 group, which is larger than a methyl group, can impose specific conformational constraints on the amino acid side chain and, by extension, the peptide backbone.[1][10] This can be used to lock a peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for its target.[11] Furthermore, the CF3 group can participate in unique non-covalent interactions, such as dipole-dipole and halogen bonding, which can further stabilize desired protein folds.[1]

Below is a diagram illustrating the cascading impact of the trifluoromethyl group's core properties on the biological function of amino acids and peptides.

Caption: Logical flow from core CF3 properties to biological impact.

Quantitative Impact on Physicochemical Properties

The theoretical benefits of trifluoromethylation are borne out by empirical data. The introduction of a CF3 group leads to predictable and quantifiable changes in key drug-like properties.

Table 1: Comparative Physicochemical Data

| Amino Acid / Parent Molecule | Property | Value (Unmodified) | Value (Trifluoromethylated) | Fold Change / Delta | Source(s) |

|---|---|---|---|---|---|

| Phenylalanine | Lipophilicity (calc. LogP) | 1.79 | 2.67 (for 4-CF3-Phe) | +0.88 | [1] |

| Proline | Lipophilicity (LogD at pH 7.4) | -2.57 | -1.18 (for 4(S)-CF3-Pro) | +1.39 | [12] |

| Toluene | pKa | ~43 | 25.6 (for (CF3)3CH) | Lower pKa (More Acidic C-H) | [13][14] |

| Aniline | pKa of conjugate acid | 4.6 | 2.6 (for 4-CF3-Aniline) | -2.0 | [15][16] |

| Peptide (WIN 54954 analogue) | In Vitro Metabolic Stability | 8 metabolic products | 2 minor metabolic products | 75% reduction in metabolites |[4] |

This table synthesizes data from multiple sources to illustrate the significant impact of the CF3 group on lipophilicity, acidity, and metabolic stability.

Applications in Drug Design and Discovery

The unique properties conferred by the CF3 group have made trifluoromethylated amino acids highly valuable building blocks in the development of novel therapeutics across various disease areas.[3]

-

Enhancing Potency and Selectivity: The ability of the CF3 group to fine-tune electronic properties and enforce specific conformations allows for the optimization of ligand-receptor interactions.[5] This can lead to dramatic increases in binding affinity and selectivity for the intended biological target, reducing off-target effects.[2] For example, the inclusion of a CF3 group in the para-position of a phenolic ring was shown to increase potency for inhibiting serotonin reuptake by 6-fold compared to the non-fluorinated analog.[8]

-

Overcoming Metabolic Liabilities: Many promising peptide drug candidates fail due to rapid clearance in the body.[17] Trifluoromethylation offers a proven strategy to "harden" these molecules against metabolic attack.[18] By replacing metabolically labile methyl groups with CF3 groups, researchers can create more robust drugs with improved pharmacokinetic profiles, suitable for less frequent dosing regimens.[4]

-

Improving Bioavailability: Poor membrane permeability is a major hurdle for many peptide-based drugs. The increased lipophilicity provided by the CF3 group can enhance passive diffusion across cell membranes, improving absorption and distribution throughout the body.[3][6] This is a key strategy for converting intravenously administered peptides into orally available drugs.

-

Peptide Bond Isosteres: The trifluoroethylamine unit ψ[CH(CF3)NH] can serve as a non-hydrolyzable isostere for the peptide bond.[19] This modification replaces the scissile amide bond with a stable secondary amine, rendering the peptide resistant to proteases while maintaining a similar spatial arrangement. The trifluoromethyl group helps to mimic the electrostatic potential of the carbonyl oxygen it replaces.[20][21]

Experimental Protocols & Methodologies

The successful application of trifluoromethylated amino acids requires robust synthetic methods for their creation and precise analytical techniques for their characterization.

Synthesis of α-Trifluoromethyl Amino Acids via Photoredox Catalysis

This protocol outlines a modern, light-driven method for the synthesis of α-CF3 amino acids, which offers mild reaction conditions compared to traditional methods.[22][23]

Objective: To synthesize a protected α-trifluoromethyl amino acid derivative from a trifluoromethyl-containing imino ester.

Rationale: This method leverages visible-light photoredox catalysis to generate a trifluoromethyl radical from a stable precursor. This radical then adds to an imine, which upon reduction and protonation, yields the desired amino acid scaffold. Continuous flow technology is particularly well-suited for this photochemical reaction as it allows for precise control of irradiation time and efficient light penetration.[23]

Step-by-Step Methodology:

-

Reactor Setup: Assemble a continuous flow reactor consisting of a syringe pump, a T-mixer, a length of PFA tubing (e.g., 10 meters) wrapped around a visible light source (e.g., blue LED strip), and a back-pressure regulator.

-

Reagent Preparation:

-

Solution A: Dissolve the starting trifluoromethyl-containing imino ester and a suitable alkylating agent (e.g., a carboxylic acid) in an appropriate degassed solvent (e.g., acetonitrile).

-

Solution B: Dissolve the photoredox catalyst (e.g., Eosin Y) in the same degassed solvent.[24]

-

-

Reaction Execution:

-

Pump Solution A and Solution B at defined flow rates (e.g., 0.2 mL/min each) through the T-mixer and into the irradiated tubing. The residence time in the light field is determined by the total flow rate and the reactor volume.

-

Maintain the reactor at a constant temperature (e.g., 25 °C).

-

-

Workup and Purification:

-

Collect the reaction mixture exiting the back-pressure regulator.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired trifluoromethylated amino acid ester.

-

-

Deprotection (if required): The resulting ester and any N-protecting groups can be removed using standard literature procedures (e.g., acid or base hydrolysis) to yield the free amino acid.

Caption: Workflow for photoredox synthesis of CF3-amino acids.

Characterization by 19F NMR Spectroscopy

¹⁹F NMR is an exquisitely sensitive technique for characterizing trifluoromethylated compounds.[25] The chemical shift of the CF3 group is highly sensitive to its local electronic environment, making it a powerful probe of protein conformation, binding events, and solvent exposure.[10][26]

Objective: To confirm the presence of the CF3 group and assess the purity of the synthesized amino acid.

Rationale: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and simple spectra.[27] The CF3 group gives a sharp singlet in the ¹⁹F NMR spectrum, and its chemical shift provides valuable structural information.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is typically used to ensure sharp singlets.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range for CF3 groups (typically -50 to -80 ppm, relative to CFCl₃ as an external standard).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signal corresponding to the CF3 group. The presence of a single, sharp peak in the expected region confirms the successful incorporation of the group.

-

The purity can be assessed by the absence of other ¹⁹F-containing signals.

-

Conclusion and Future Outlook

The incorporation of trifluoromethyl groups into amino acids is a cornerstone of modern peptide and protein design.[1] This single functional group provides a remarkable toolkit for enhancing metabolic stability, modulating lipophilicity, and controlling conformation—key attributes for successful therapeutic development.[5] The synthetic challenges once associated with these modifications are rapidly being overcome by innovative methodologies like photoredox catalysis, making these valuable building blocks more accessible than ever.[22][24]

Looking ahead, the application of trifluoromethylated amino acids is set to expand. Their use as sensitive ¹⁹F NMR probes will continue to provide unprecedented insights into protein dynamics and drug-target interactions in complex biological environments.[25][26] Furthermore, as our understanding of the "fluorous effect" deepens, we can expect the rational design of novel protein architectures with hyper-stable cores and unique recognition properties.[28] The trifluoromethyl group, once a chemical curiosity, is now firmly established as an indispensable tool for pushing the boundaries of drug discovery and biological engineering.

References

- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Google Cloud.

- Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. (2025).

- Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). (2025).

- Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. ACS Publications. (2010).

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. NIH.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.

- Development of trifluoromethylated starting materials for the (stereoselective)- synthesis of trifluoromethylated amino acids. JKU ePUB. (2021).

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central.

- An Evaluation of Peptide-Bond Isosteres - PMC. PubMed Central.

- The Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC. PubMed Central.

- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry - ACS Publications. (2023).

- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed.

- Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.

- Fluorine: A new element in protein design - PMC. PubMed Central.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. (2018).

- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC. NIH. (2020).

- Amino Acid-Based Synthesis of Trifluoromethylalkene Dipeptide Isosteres by Alcohol-Assisted Nucleophilic Trifluoromethylation an. American Chemical Society. (2009).

- Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate.

- 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR.... ResearchGate.

- Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. (2025).

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Request PDF - ResearchGate. (2025).

- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.

- (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. (2018).

- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024).

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Request PDF - ResearchGate.

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

- Selective Radical Trifluoromethylation of Native Residues in Proteins. ACS Publications. (2018).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Lipophilicity of amino acids. PubMed.

- (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines.... ResearchGate.

- Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine.... ResearchGate.

- Bordwell pKa Table. Organic Chemistry Data.

- Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7.

- Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed - NIH. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 25. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. par.nsf.gov [par.nsf.gov]

- 28. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethyl-Substituted Arylpropanoic Acids: A Technical Guide

Introduction: The Strategic Incorporation of Fluorine in Drug Design

The introduction of fluorine into organic molecules has been a transformative strategy in modern medicinal chemistry, with the trifluoromethyl (-CF3) group standing out for its profound impact on the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique attributes of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, have made it a valuable tool for enhancing the therapeutic potential of various drug classes.[3][4] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of a particularly successful class of compounds: the trifluoromethyl-substituted arylpropanoic acids. These compounds, many of which are nonsteroidal anti-inflammatory drugs (NSAIDs), exemplify the power of strategic trifluoromethylation in drug design.

The arylpropanoic acid scaffold itself is a well-established pharmacophore, forming the basis for numerous "profen" drugs. The journey of trifluoromethyl-substituted arylpropanoic acids begins with the broader history of organofluorine chemistry, which started to gain significant momentum in the mid-20th century.[5][6] Early pioneers in fluorine chemistry laid the groundwork for the synthesis of fluorinated organic compounds, initially for applications in materials science and agrochemicals.[5] The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[5] However, it was much later that the potential of fluorine in pharmaceuticals was fully realized. The discovery of fluorine's unique properties by Henri Moissan in 1886 was a critical milestone in the history of chemistry.[]

This guide will navigate the historical context that led to the development of these compounds, delve into the intricacies of their synthesis, elucidate their mechanisms of action, and present key examples that have made a significant impact on modern medicine.

A Historical Perspective: From Profens to Trifluoromethylated Derivatives

The story of trifluoromethyl-substituted arylpropanoic acids is intrinsically linked to the development of the broader class of NSAIDs. In the 1960s, the research division of Boots UK embarked on a quest for safer and better-tolerated alternatives to aspirin. This prolific period of research led to the discovery of several phenylalkanoic acid derivatives, including the blockbuster drug ibuprofen.[8] It was within this innovative environment that the foundation for fluorinated arylpropanoic acids was laid.

Flurbiprofen, a prominent member of this class, was also developed by Boots UK and patented in 1964.[8] Its development was part of a broader effort that also yielded indomethacin, diclofenac, naproxen, and ketoprofen.[8] The strategic inclusion of a fluorine atom in flurbiprofen's structure was a deliberate choice to modulate its physicochemical and biological properties. While flurbiprofen itself contains a single fluorine atom rather than a trifluoromethyl group, its development marked a key step towards the exploration of fluorinated arylpropanoic acids.

The deliberate incorporation of the more complex trifluoromethyl group into drug candidates gained traction as medicinal chemists recognized its ability to significantly enhance metabolic stability and binding affinity.[1] The trifluoromethyl group's steric bulk and strong electron-withdrawing nature can lead to more favorable interactions within the binding pockets of target proteins.[1]

A pivotal moment in the history of trifluoromethyl-substituted drugs was the discovery and development of celecoxib by a team at the Searle division of Monsanto, led by John Talley.[9] The journey to celecoxib was spurred by the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s. This discovery provided a new paradigm for anti-inflammatory therapy: selective inhibition of COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, which plays a protective role in the gastrointestinal tract.[9] The trifluoromethyl group in celecoxib is crucial for its selective inhibition of the COX-2 enzyme.[1]

Another relevant compound in this historical context is fenfluramine, an amphetamine derivative containing a trifluoromethyl group, which was first marketed in the US in 1973 for the treatment of obesity.[10] While not an arylpropanoic acid, the development and synthesis of fenfluramine contributed to the growing body of knowledge regarding the introduction and effects of the trifluoromethyl group in phenyl-containing drug molecules.[10][11]

The following diagram illustrates the key historical developments leading to the emergence of trifluoromethyl-substituted arylpropanoic acids.

Caption: Key milestones in the discovery and development of trifluoromethyl-substituted arylpropanoic acids.

Synthetic Methodologies: Introducing the Trifluoromethyl Group

The synthesis of trifluoromethyl-substituted arylpropanoic acids involves two key strategic challenges: the construction of the arylpropanoic acid core and the introduction of the trifluoromethyl group onto the aromatic ring. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group can be achieved through several methods, including:

-

From Trichloromethyl Precursors: An early and industrially significant method involves the halogen exchange reaction of a trichloromethyl (-CCl3) group with a fluorine source, such as antimony trifluoride (SbF3) or hydrogen fluoride (HF).[5] This method was first reported by Swarts in 1898 for the synthesis of aromatic compounds with fluorinated side chains.[5]

-

Copper-Catalyzed Trifluoromethylation: This has become a widely used method for the trifluoromethylation of aryl halides and other precursors.[12]

-

Photoredox Catalysis: More recently, photoredox catalysis has emerged as a powerful tool for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, offering a mild and versatile approach.[13][14]

-

Electrophilic Trifluoromethylating Agents: Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto reagents) have been developed for the direct electrophilic trifluoromethylation of various nucleophiles.[15]

Synthesis of Key Trifluoromethyl-Substituted Arylpropanoic Acids

Celecoxib Synthesis: A common and fundamental approach for the synthesis of celecoxib involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[9]

Flurbiprofen Analogue Synthesis: The synthesis of flurbiprofen analogues often starts from flurbiprofen itself, with modifications made to the alpha position of the propanoic acid chain or the terminal phenyl ring to enhance desired properties and reduce unwanted side effects.[16]

Representative Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Arylpropanoic Acid Precursor

The following is a generalized protocol for the trifluoromethylation of a benzoic acid, which can serve as a precursor to a trifluoromethyl-substituted arylpropanoic acid. This protocol is based on a method utilizing trimethyl(trifluoromethyl)silane (TMSCF3) and trifluoroacetic anhydride (TFAA).[17]

Objective: To synthesize an aryl trifluoromethyl ketone from a benzoic acid precursor.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

4-Dimethylaminopyridine (DMAP) (2.5 eq)

-

Cesium fluoride (CsF) (2.5 eq)

-

Trimethyl(trifluoromethyl)silane (TMSCF3) (3.0 eq)

-

Trifluoroacetic anhydride (TFAA) (2.0 eq)

-

Anisole (solvent)

-

Nitrogen gas

-

Schlenk tube

Procedure:

-

Dry a 25 mL Schlenk tube under vacuum and backfill with nitrogen gas.

-

Add the substituted benzoic acid (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol) to the Schlenk tube.

-

Under a nitrogen atmosphere, add anisole (2 mL), TMSCF3 (0.6 mmol), and TFAA (0.4 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 120 °C.

-

Stir the reaction for 15 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl trifluoromethyl ketone.

Causality Behind Experimental Choices:

-

TFAA: Acts as an activating agent, forming a mixed anhydride with the carboxylic acid, which is more susceptible to nucleophilic attack.[17]

-

TMSCF3: Serves as the source of the trifluoromethyl nucleophile.[17]

-

DMAP and CsF: Act as bases to facilitate the reaction.[17]

-

Anhydrous conditions and nitrogen atmosphere: Are crucial to prevent the hydrolysis of reagents and intermediates.

Mechanism of Action: The Role of the Trifluoromethyl Group

The primary mechanism of action for most trifluoromethyl-substituted arylpropanoic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[9][18] As mentioned earlier, the discovery of COX-1 and COX-2 isoforms was a landmark in understanding how these drugs work.

-

COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that have protective functions, such as maintaining the integrity of the gastric mucosa.[9]

-

COX-2 is an inducible enzyme, with its expression significantly increased at sites of inflammation.[9]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are primarily due to the inhibition of COX-1.[9][18]

The trifluoromethyl group plays a critical role in the potency and selectivity of these drugs. In the case of celecoxib, the trifluoromethyl group, along with the sulfonamide moiety, allows the molecule to fit into a side pocket of the COX-2 active site, which is not present in COX-1. This structural difference is the basis for its COX-2 selectivity.[9]

The following diagram illustrates the simplified mechanism of action of a trifluoromethyl-substituted arylpropanoic acid NSAID.

Caption: Simplified signaling pathway showing the selective inhibition of COX-2 by a trifluoromethyl-substituted arylpropanoic acid NSAID.

Key Examples and Therapeutic Applications

Several trifluoromethyl-substituted arylpropanoic acids and related compounds have been successfully developed into clinically useful drugs. The table below summarizes some key examples.

| Drug Name | Chemical Structure | Primary Therapeutic Use | Key Features |

| Celecoxib | 1,5-diarylpyrazole with a trifluoromethyl group | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | Selective COX-2 inhibitor, reducing the risk of gastrointestinal side effects compared to non-selective NSAIDs.[9] |

| Flurbiprofen | 2-(2-fluoro-4-biphenylyl)propanoic acid | Arthritis, Dental Pain, Anti-miotic (ophthalmic) | A member of the phenylalkanoic acid derivative family of NSAIDs.[8] |

| Fenfluramine | 3-trifluoromethyl-N-ethylamphetamine | Previously used for obesity, now for certain types of epilepsy | While not an arylpropanoic acid, it is a key example of an early trifluoromethylated drug.[10] |

Conclusion: A Continuing Legacy of Innovation

The discovery and development of trifluoromethyl-substituted arylpropanoic acids represent a significant chapter in the history of medicinal chemistry. The strategic incorporation of the trifluoromethyl group has led to the creation of safer and more effective drugs for the management of pain and inflammation. The journey from the early days of organofluorine chemistry to the rational design of selective COX-2 inhibitors like celecoxib showcases the power of interdisciplinary research and a deep understanding of structure-activity relationships. As synthetic methodologies continue to evolve, offering even more precise and efficient ways to introduce fluorine into complex molecules, the legacy of trifluoromethyl-substituted arylpropanoic acids is sure to inspire the development of the next generation of innovative therapeutics.

References

-

Flurbiprofen. In: Wikipedia. [Link]

- New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Cheminformatics. [Link]

-

Flurbiprofen - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

- New method for synthesis of fenfluramine, and new compositions comprising it.

-

New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation. Crystal Growth & Design. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]

-

Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Organic Chemistry Frontiers. [Link]

-

Fenfluramine (antiepileptic) synthesis II. YouTube. [Link]

-

Organofluorine chemistry. In: Wikipedia. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [Link]

-

Fenfluramine (antiepileptic) synthesis II. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry. [Link]

-

FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. European Patent Office; EP 3393655 B1. [Link]

-

What is the mechanism of Flurbiprofen?. Patsnap Synapse. [Link]

-

Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry. [Link]

-

Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

-

Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. Angewandte Chemie International Edition. [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules. [Link]

-

Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Journal of the American Chemical Society. [Link]

-

Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates. Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 8. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it - Google Patents [patents.google.com]

- 11. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 18. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic β-amino acid derivative that holds significant promise in drug discovery. Its unique structural features, including a chiral center and a trifluoromethylphenyl moiety, suggest potential interactions with a range of biological targets. This in-depth technical guide explores the most probable molecular targets for this compound, providing a scientific rationale grounded in structure-activity relationships and established pharmacological precedents. We delve into the potential for this molecule to modulate the activity of GABA receptors, voltage-gated calcium channels, and dipeptidyl peptidase-IV (DPP-IV). For each potential target, we provide a detailed analysis of the underlying scientific reasoning, comprehensive experimental protocols for validation, and a discussion of the potential therapeutic implications. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action and unlock the full therapeutic potential of this intriguing molecule.

Introduction: The Scientific Rationale for Target Exploration

The structure of this compound provides compelling clues to its potential biological activity. The β-amino acid scaffold is a well-established pharmacophore present in a variety of bioactive molecules. The introduction of a trifluoromethyl group (-CF3) on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The specific placement of the -CF3 group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially conferring selectivity for specific protein targets.

Based on these structural attributes and a comprehensive review of existing literature on analogous compounds, we have identified three high-priority potential molecular target classes for investigation:

-

Gamma-Aminobutyric Acid (GABA) Receptors: The structural similarity to the endogenous neurotransmitter GABA suggests a potential interaction with its receptors, which are crucial regulators of neuronal excitability in the central nervous system (CNS).

-

Voltage-Gated Calcium Channels (VGCCs): The β-amino acid backbone is a key feature of several known VGCC modulators, particularly those acting on the α2δ subunit.

-

Dipeptidyl Peptidase-IV (DPP-IV): A growing body of evidence indicates that β-amino acid derivatives can act as potent and selective inhibitors of this enzyme, a key target in the management of type 2 diabetes.

This guide will now explore each of these potential targets in detail, providing the scientific basis for their consideration and the experimental pathways to validate these hypotheses.

Potential Molecular Target I: GABA Receptors

Rationale for GABA Receptor Interaction

The primary rationale for investigating GABA receptors as a potential target lies in the structural analogy between this compound and GABA. GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and its receptors are the targets of numerous clinically important drugs, including benzodiazepines, barbiturates, and certain anticonvulsants.

The β-amino acid structure of the query compound mimics the core structure of GABA. It is plausible that this compound could act as an agonist, antagonist, or allosteric modulator of GABA receptors, thereby influencing neuronal inhibition. The trifluoromethylphenyl group could play a critical role in defining the affinity and selectivity for specific GABA receptor subtypes (e.g., GABA-A or GABA-B).

Experimental Validation: GABA-A Receptor Binding Assay

To determine if this compound interacts with the GABA-A receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Table 1: Materials for GABA-A Receptor Binding Assay

| Reagent/Equipment | Supplier/Specifications |

| Rat brain tissue | Freshly dissected cerebral cortex |

| [3H]Muscimol | Specific activity >15 Ci/mmol |

| GABA | Unlabeled |

| Homogenization Buffer | 0.32 M sucrose, pH 7.4 |

| Binding Buffer | 50 mM Tris-HCl, pH 7.4 |

| Wash Buffer | 50 mM Tris-HCl, pH 7.4 |

| Scintillation cocktail | For non-aqueous samples |

| Glass fiber filters | GF/B or equivalent |

| Homogenizer | Dounce or Potter-Elvehjem |

| Centrifuge | Capable of 140,000 x g |

| Scintillation counter | For 3H detection |

| 96-well plates | For incubation |

Experimental Protocol: [1]

-

Membrane Preparation:

-

Homogenize fresh rat cerebral cortex in 20 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and re-homogenize.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet three times by resuspension in binding buffer followed by centrifugation.

-

Resuspend the final pellet in binding buffer and store at -70°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.

-

Resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.

-

In a 96-well plate, add the membrane suspension, [3H]Muscimol (final concentration ~5 nM), and varying concentrations of this compound.

-

For non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 µM).

-

Incubate the plate at 4°C for 45 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Signaling Pathway and Workflow Visualization

Caption: Simplified GABAergic signaling pathway.

Caption: GABA-A receptor binding assay workflow.

Potential Molecular Target II: Voltage-Gated Calcium Channels

Rationale for VGCC Interaction

Several clinically successful drugs, such as gabapentin and pregabalin, are GABA analogs that do not directly interact with GABA receptors but instead bind with high affinity to the α2δ subunit of voltage-gated calcium channels. These drugs are effective in treating epilepsy and neuropathic pain. Given that this compound is also a GABA analog, it is a strong candidate for a ligand of the α2δ subunit of VGCCs. The trifluoromethylphenyl group may influence the binding affinity and selectivity for different isoforms of the α2δ subunit.

Experimental Validation: Electrophysiology Patch-Clamp Assay

The functional effect of this compound on VGCCs can be assessed using the whole-cell patch-clamp technique on a cell line expressing the relevant channel subunits (e.g., HEK293 cells co-expressing the pore-forming α1 subunit and the auxiliary α2δ and β subunits).

Table 2: Materials for Patch-Clamp Electrophysiology

| Reagent/Equipment | Supplier/Specifications |

| HEK293 cells | Stably expressing VGCC subunits |

| Patch-clamp amplifier | Axopatch 200B or equivalent |

| Micromanipulator | For positioning patch pipettes |

| Microscope | Inverted, with DIC optics |

| Perfusion system | For rapid solution exchange |

| Patch pipettes | Borosilicate glass, 2-5 MΩ resistance |

| Intracellular solution | Cs-based, to block K+ currents |

| Extracellular solution | Containing Ba2+ as the charge carrier |

| Data acquisition system | pCLAMP software or equivalent |

Experimental Protocol:

-

Cell Culture:

-

Culture HEK293 cells expressing the desired VGCC subunits under standard conditions.

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage.

-

Continuously perfuse the cells with extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries and fill with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state.

-

Elicit VGCC currents by applying depolarizing voltage steps (e.g., to 0 mV).

-

Record baseline currents in the absence of the test compound.

-

Apply this compound at various concentrations via the perfusion system.

-

Record VGCC currents in the presence of the test compound.

-

Wash out the compound to assess the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Construct current-voltage (I-V) relationships.

-

Calculate the percentage of inhibition of the peak current at each concentration of the test compound.

-

Plot the concentration-response curve and determine the IC50 value.

-

Workflow Visualization

Caption: Whole-cell patch-clamp workflow for VGCCs.

Potential Molecular Target III: Dipeptidyl Peptidase-IV (DPP-IV)

Rationale for DPP-IV Inhibition

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are an established class of drugs for the treatment of type 2 diabetes. Several classes of DPP-IV inhibitors incorporate a β-amino acid scaffold.[2] The (R)-stereochemistry and the presence of a substituted phenyl ring in the query compound are features found in some potent DPP-IV inhibitors. The trifluoromethyl group could potentially enhance binding to the active site of the enzyme.

Experimental Validation: In Vitro DPP-IV Inhibition Assay

The inhibitory activity of this compound against DPP-IV can be determined using a fluorometric assay. This assay measures the cleavage of a synthetic substrate that releases a fluorescent product.

Table 3: Materials for DPP-IV Inhibition Assay

| Reagent/Equipment | Supplier/Specifications |

| Human recombinant DPP-IV | High purity |

| Gly-Pro-AMC | Fluorogenic substrate |

| Sitagliptin | Positive control inhibitor |

| Assay Buffer | Tris-HCl buffer, pH 8.0 |

| 96-well black plates | For fluorescence measurements |

| Fluorescence plate reader | Excitation/Emission ~360/460 nm |

Experimental Protocol: [3]

-

Assay Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of DPP-IV enzyme and Gly-Pro-AMC substrate in assay buffer.

-

-

Inhibition Assay:

-

In a 96-well black plate, add the test compound at various concentrations.

-

Add the DPP-IV enzyme solution to each well.

-

Incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

-

For control wells, use solvent instead of the test compound (100% activity) and a known inhibitor like sitagliptin (positive control).

-

For background fluorescence, omit the enzyme.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathway and Workflow Visualization

Caption: DPP-IV and incretin hormone signaling.

Caption: DPP-IV inhibition assay workflow.

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to identifying the molecular targets of this compound. Based on its structural characteristics, GABA receptors, voltage-gated calcium channels, and DPP-IV represent the most promising avenues for investigation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses.

Successful identification of the primary molecular target(s) will be a critical step in elucidating the mechanism of action of this compound and will pave the way for further preclinical and clinical development. Future studies should focus on confirming the activity in more complex biological systems, such as primary neuronal cultures or in vivo models of disease, and on exploring the structure-activity relationships of related analogs to optimize potency and selectivity. The insights gained from these investigations will be invaluable in unlocking the full therapeutic potential of this and related β-amino acid derivatives.

References

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated calcium channels (CaV). [Link]

-

JoVE (Journal of Visualized Experiments). (2022, July 31). Voltage & Calcium Dual Channel Optical Mapping: HL-1 Atrial Myocyte Monolayer l Protocol Preview [Video]. YouTube. [Link]

- Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1351-1357.

- Mather, R. J., & Hoffman, D. A. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. JoVE (Journal of Visualized Experiments), (85), e51388.

-

National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Structural determinants of voltage-gating properties in calcium channels. PubMed Central. [Link]

-